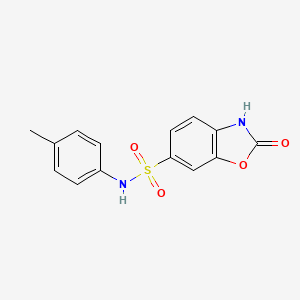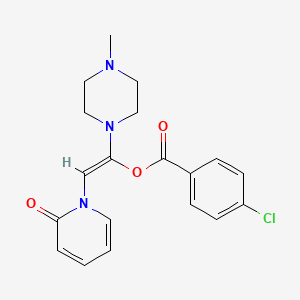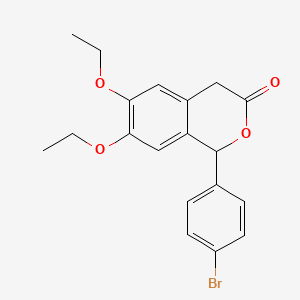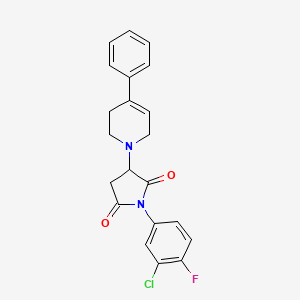![molecular formula C21H16Br2INO5 B11088683 2-bromo-4-{(Z)-[2-(3-bromo-4-iodophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-6-methoxyphenyl butanoate](/img/structure/B11088683.png)
2-bromo-4-{(Z)-[2-(3-bromo-4-iodophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-6-methoxyphenyl butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-BROMO-4-{[2-(3-BROMO-4-IODOPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}-6-METHOXYPHENYL BUTYRATE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes bromine, iodine, and methoxy functional groups, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BROMO-4-{[2-(3-BROMO-4-IODOPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}-6-METHOXYPHENYL BUTYRATE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The specific methods and conditions can vary depending on the desired purity and scale of production.
Chemical Reactions Analysis
Types of Reactions
2-BROMO-4-{[2-(3-BROMO-4-IODOPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}-6-METHOXYPHENYL BUTYRATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur, where the bromine or iodine atoms are replaced by other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-BROMO-4-{[2-(3-BROMO-4-IODOPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}-6-METHOXYPHENYL BUTYRATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-BROMO-4-{[2-(3-BROMO-4-IODOPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}-6-METHOXYPHENYL BUTYRATE involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-iodoanisole: A structurally similar compound with applications in organic synthesis.
2-Bromo-4-methylbenzaldehyde: Another related compound used in various chemical reactions.
Properties
Molecular Formula |
C21H16Br2INO5 |
|---|---|
Molecular Weight |
649.1 g/mol |
IUPAC Name |
[2-bromo-4-[(Z)-[2-(3-bromo-4-iodophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]-6-methoxyphenyl] butanoate |
InChI |
InChI=1S/C21H16Br2INO5/c1-3-4-18(26)29-19-14(23)7-11(9-17(19)28-2)8-16-21(27)30-20(25-16)12-5-6-15(24)13(22)10-12/h5-10H,3-4H2,1-2H3/b16-8- |
InChI Key |
FINLCFOXPLGRER-PXNMLYILSA-N |
Isomeric SMILES |
CCCC(=O)OC1=C(C=C(C=C1Br)/C=C\2/C(=O)OC(=N2)C3=CC(=C(C=C3)I)Br)OC |
Canonical SMILES |
CCCC(=O)OC1=C(C=C(C=C1Br)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3)I)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(2-chlorobenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B11088612.png)
![2-{[(4E)-4-(4-methoxybenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)butanamide](/img/structure/B11088617.png)
![2-({5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-fluorophenyl)ethanone](/img/structure/B11088620.png)

![N-[4-(benzyloxy)phenyl]-2-[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B11088638.png)
![2-chloro-N-[5-chloro-2-(2-fluorophenoxy)phenyl]-5-nitrobenzamide](/img/structure/B11088642.png)
![3-[4-(4-fluorophenyl)-3,6-dihydropyridin-1(2H)-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11088649.png)

![Benzenesulfonamide, N-[2-(adamantan-1-yloxy)ethyl]-4-fluoro-3-methyl-](/img/structure/B11088659.png)

![2-bromo-4-{(Z)-[2-(3-iodo-4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-6-methoxyphenyl butanoate](/img/structure/B11088670.png)
![N-[2-(1-adamantyloxy)ethyl]-4-iodobenzamide](/img/structure/B11088671.png)

![N-(3'-acetyl-1,5-dimethyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B11088687.png)
